molecular formula C9H19NO3 B2574692 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine CAS No. 2126159-56-4

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine

Cat. No.: B2574692
CAS No.: 2126159-56-4
M. Wt: 189.255
InChI Key: QVMQWJMLBRVCJQ-UHFFFAOYSA-N
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Description

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H19NO3. It is characterized by the presence of an oxane ring substituted with two methoxy groups and an ethanamine side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4-dimethoxyoxane with ethylamine in the presence of a catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine is unique due to the presence of the oxane ring and the specific arrangement of methoxy groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

2-(4,4-dimethoxyoxan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-11-9(12-2)4-6-13-7-8(9)3-5-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMQWJMLBRVCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1CCN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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